3-(4-Dodecylphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol
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Overview
Description
3-(4-Dodecylphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a dodecylphenyl group, a methyl group, and a phenyl group attached to the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Dodecylphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of acetic acid to form the pyrazolone intermediate. This intermediate is then further reacted with 4-dodecylbenzaldehyde and methyl iodide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Dodecylphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and dodecyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or dodecyl derivatives.
Scientific Research Applications
3-(4-Dodecylphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Dodecylphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt inflammatory pathways by modulating cytokine production .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Lacks the dodecyl and phenyl groups, resulting in different chemical properties.
4-Dodecylphenol: Contains the dodecylphenyl group but lacks the pyrazole ring, leading to different reactivity and applications.
Uniqueness
3-(4-Dodecylphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
60627-44-3 |
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Molecular Formula |
C28H38N2O |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
3-(4-dodecylphenyl)-1-methyl-5-phenylpyrazol-4-ol |
InChI |
InChI=1S/C28H38N2O/c1-3-4-5-6-7-8-9-10-11-13-16-23-19-21-24(22-20-23)26-28(31)27(30(2)29-26)25-17-14-12-15-18-25/h12,14-15,17-22,31H,3-11,13,16H2,1-2H3 |
InChI Key |
MCBPJVKRTIYPBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=NN(C(=C2O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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